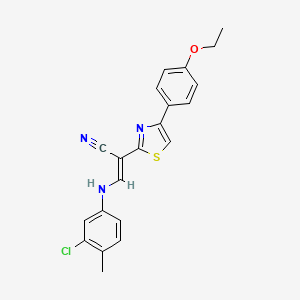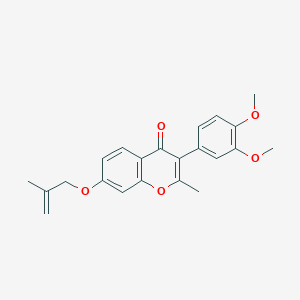
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazolone derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.
Biochemical and Physiological Effects:
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. The compound has been reported to induce DNA damage in cancer cells, which leads to apoptosis. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is its potent anticancer activity. The compound has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one. One of the most significant areas of research is the development of more efficient synthesis methods for the compound. Researchers are also exploring the potential of the compound as a drug candidate for the treatment of various diseases, including cancer, microbial infections, and viral infections. Additionally, researchers are investigating the mechanism of action of the compound to gain a better understanding of its biological activity.
Synthesemethoden
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has been reported by various researchers using different methods. One of the most common methods involves the reaction of 4-isopropoxybenzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. The imine is then reacted with thioacetamide in the presence of a catalyst to yield (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where the compound has been shown to exhibit potent anticancer activity. The compound has also been reported to possess antimicrobial, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)25-16-6-4-15(5-7-16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDOTPAYIKQQNY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)


![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)